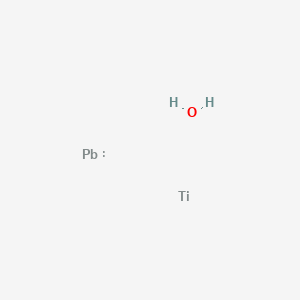
Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate typically involves the modification of guanosine derivativesSpecific reaction conditions, such as the use of acetic anhydride for acetylation and appropriate protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel nucleoside analogs and studying their chemical properties.
Biology: Investigated for its potential antiviral activity and its role in nucleic acid metabolism.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate involves its incorporation into nucleic acids, where it can interfere with viral replication and other cellular processes. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily related to nucleic acid metabolism and viral replication .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the modifications present in Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate.
2’-Deoxyguanosine: Another nucleoside analog with a similar backbone but different functional groups.
3’-O-Acetyl-2’-deoxyguanosine: A closely related compound with acetylation at the 3’-position but without the N-(2-methyl-1-oxopropyl) group.
Uniqueness
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate is unique due to its specific modifications, which enhance its antiviral properties and make it a valuable tool for scientific research. Its distinct functional groups allow for targeted interactions with viral enzymes and nucleic acids, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H21N5O6 |
|---|---|
Molecular Weight |
379.37 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-12,22H,4-5H2,1-3H3,(H,19,20,24,25)/t9-,10+,11+,12?/m0/s1 |
InChI Key |
ZFRXSVOBUUPQMH-YZTHKRDXSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)



